Dexivacaine

Übersicht

Beschreibung

Dexivacain, auch bekannt als (+)-Mepivacain, ist ein Lokalanästhetikum, das zur Amid-Klasse gehört. Es ist chemisch mit Bupivacain und Lidocain verwandt. Die Verbindung wird für lokale oder regionale Analgesie oder Anästhesie verwendet, insbesondere bei zahnärztlichen Eingriffen, kleinen Operationen und zur Schmerzbehandlung bei Wehen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Dexivacain wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von 2,6-Dimethylanilin mit Chloracetylchlorid zur Bildung von 2,6-Dimethylphenylchloracetat beinhaltet. Dieses Zwischenprodukt wird dann mit Methylamin zu N-(2,6-Dimethylphenyl)-2-chloracetamid umgesetzt. Der letzte Schritt beinhaltet die Cyclisierung dieses Zwischenprodukts mit Natriummethoxid, um Dexivacain zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Dexivacain folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen wie Temperatur, Druck und pH-Wert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird häufig durch Rekristallisation oder Chromatographie-Techniken gereinigt .

Chemische Reaktionsanalyse

Arten von Reaktionen

Dexivacain unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Dexivacain kann zu N-Oxid-Derivaten oxidiert werden.

Reduktion: Die Verbindung kann zu ihrem entsprechenden Amin reduziert werden.

Substitution: Dexivacain kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Amid-Stickstoff.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.

Substitution: Nukleophile wie Alkylhalogenide oder Acylchloride werden unter basischen Bedingungen verwendet.

Wichtigste gebildete Produkte

Oxidation: N-Oxid-Derivate.

Reduktion: Entsprechendes Amin.

Substitution: Verschiedene substituierte Amide.

Wissenschaftliche Forschungsanwendungen

Dexivacain hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um das Verhalten von Amid-Lokalanästhetika zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf neuronale Zellen und Ionenkanäle.

Medizin: Wird in klinischen Studien eingesetzt, um seine Wirksamkeit und Sicherheit in der Schmerzbehandlung zu bewerten.

Industrie: Wird bei der Formulierung verschiedener pharmazeutischer Produkte eingesetzt.

Wirkmechanismus

Dexivacain übt seine Wirkung aus, indem es spannungsgesteuerte Natriumkanäle auf neuronalen Zellmembranen blockiert. Diese Hemmung verhindert den Einstrom von Natriumionen und blockiert so die Erzeugung und Weiterleitung von Nervenimpulsen. Das Ergebnis ist ein vorübergehender Verlust des Gefühls im Zielbereich .

Analyse Chemischer Reaktionen

Types of Reactions

Dexivacaine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form N-oxide derivatives.

Reduction: The compound can be reduced to its corresponding amine.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted amides.

Wissenschaftliche Forschungsanwendungen

Surgical Anesthesia

Dexivacaine is employed in various surgical procedures due to its long duration of action and effectiveness in providing analgesia. It is particularly useful in:

- Orthopedic Surgery : this compound has been studied for its effectiveness in managing postoperative pain following orthopedic surgeries, such as knee and hip replacements.

- Dental Procedures : Its application in dental anesthesia allows for prolonged pain relief during complex dental surgeries.

Regional Anesthesia Techniques

This compound is often used in regional anesthesia techniques, including:

- Erector Spinae Plane Block : A recent study demonstrated that this compound combined with bupivacaine significantly reduced postoperative pain and opioid consumption in patients undergoing posterior lumbosacral spine fixation surgeries .

- Nerve Blocks : It is utilized in peripheral nerve blocks to provide localized pain relief for limb surgeries.

Pharmacological Properties

This compound exhibits several pharmacological characteristics that enhance its efficacy as a local anesthetic:

- Onset and Duration : this compound typically has a rapid onset of action with prolonged analgesia, making it suitable for procedures requiring extended pain control.

- Safety Profile : Compared to other anesthetics, this compound has a favorable safety profile, with lower incidences of systemic toxicity when administered correctly .

Efficacy Studies

A comparative study highlighted the analgesic effects of dexmedetomidine combined with bupivacaine versus bupivacaine alone, showing that the combination resulted in lower visual analog scale pain scores and reduced opioid consumption post-surgery . This indicates the potential for this compound to enhance pain management protocols when used alongside other agents.

Safety and Toxicity Reports

Research indicates that while this compound is generally safe, there are risks associated with systemic toxicity if administered improperly. Adverse reactions may include cardiovascular effects such as hypotension and bradycardia, particularly if high plasma levels are reached due to inadvertent intravascular injection .

Comparative Analysis of Local Anesthetics

| Property | This compound | Bupivacaine | Mepivacaine |

|---|---|---|---|

| Onset of Action | Rapid | Moderate | Rapid |

| Duration of Action | Long | Long | Moderate |

| Safety Profile | Favorable | Moderate | Moderate |

| Common Uses | Regional blocks | Epidural anesthesia | Dental procedures |

Wirkmechanismus

Dexivacaine exerts its effects by blocking voltage-gated sodium channels on neuronal cell membranes. This inhibition prevents the influx of sodium ions, thereby blocking the generation and propagation of nerve impulses. The result is a temporary loss of sensation in the targeted area .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Lidocain: Ein weiteres Amid-Lokalanästhetikum mit ähnlichem Wirkmechanismus.

Bupivacain: Bekannt für seine längere Wirkungsdauer im Vergleich zu Dexivacain.

Ropivacain: Ähnlich wie Bupivacain, aber mit einem besseren Sicherheitsprofil.

Einzigartigkeit

Dexivacain ist einzigartig in seinem ausgewogenen Profil von Potenz und Wirkungsdauer, was es für verschiedene medizinische Anwendungen geeignet macht. Im Gegensatz zu Bupivacain hat es ein geringeres Risiko für Kardiotoxizität und im Vergleich zu Lidocain bietet es eine längere Anästhesiedauer .

Biologische Aktivität

Dexivacaine, also known as (+)-mepivacaine, is a local anesthetic that exhibits significant biological activity primarily through its action on sodium channels. This article explores the mechanisms, pharmacokinetics, and clinical applications of this compound, supported by relevant data and case studies.

This compound functions mainly as a sodium channel blocker , inhibiting the influx of sodium ions into neurons. This blockade prevents the generation and propagation of action potentials, leading to localized anesthesia. Additionally, this compound may interact with prostaglandin E2 receptors (EP1 subtype) , contributing to its analgesic effects by reducing inflammation and hyperalgesia .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its efficacy as a local anesthetic. Key parameters include:

- Absorption : Systemic absorption is influenced by dosage, concentration, route of administration, and local blood flow. For instance, in surgical settings, varying doses yield different peak plasma concentrations (C_max) and times to peak concentration (T_max) .

- Protein Binding : this compound is approximately 95% protein-bound , which affects its distribution and duration of action .

- Metabolism : It is metabolized in the liver primarily via cytochrome P450 enzymes, with 2,6-pipecoloxylidine being a major metabolite .

- Half-Life : The half-life is around 2.7 hours in adults , extending to about 8.1 hours in neonates , indicating a longer duration of action in younger populations .

Clinical Applications

This compound is employed in various clinical scenarios:

- Surgical Anesthesia : It is commonly used for nerve blocks and infiltration anesthesia during surgical procedures. Studies indicate that it provides effective pain relief with a favorable safety profile compared to other anesthetics like bupivacaine .

- Postoperative Pain Management : this compound has been shown to reduce postoperative pain when administered alongside analgesics like meloxicam. In one study involving bunionectomy patients, doses of 60 mg resulted in significant analgesic effects with manageable systemic absorption levels .

Case Studies

Several case studies highlight the effectiveness and safety of this compound:

- Bunionectomy Study : In a randomized controlled trial, patients receiving this compound reported lower pain scores post-surgery compared to those receiving placebo. The study noted that the median T_max was 3 hours post-administration .

- Herniorrhaphy Analysis : A cohort study involving herniorrhaphy demonstrated that a single dose of 300 mg resulted in an AUC (area under the curve) of 15,524 ± 8921 ng*h/mL, indicating substantial systemic exposure without severe adverse effects .

Comparative Analysis with Other Local Anesthetics

The table below summarizes the biological activity and pharmacokinetic parameters of this compound compared to other common local anesthetics:

| Parameter | This compound | Bupivacaine | Lidocaine |

|---|---|---|---|

| Protein Binding | ~95% | ~95% | ~65% |

| Half-Life | 2.7 hours | 2.7 hours | 1.5 hours |

| C_max (60 mg) | 54 ± 33 ng/mL | Not specified | Not specified |

| T_max | 3 hours | Variable | 30 minutes |

| Metabolite | 2,6-pipecoloxylidine | Various | Monoethylglycinexylidide |

Eigenschaften

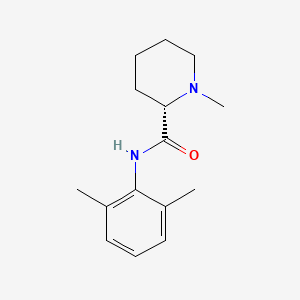

IUPAC Name |

(2S)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWLQCZOYSRPNW-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)NC(=O)[C@@H]2CCCCN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179091 | |

| Record name | Dexivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24358-84-7 | |

| Record name | (+)-Mepivacaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24358-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexivacaine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024358847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXIVACAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI846AL4NC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.